molecular formula C15H21ClN2O3 B5228040 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione

3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione

Cat. No. B5228040
M. Wt: 312.79 g/mol
InChI Key: JVOGJHQCOGLVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione, also known as CR8, is a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are a group of enzymes that play a crucial role in cell cycle regulation and are often dysregulated in cancer cells. CR8 has shown promising results in preclinical studies as an anti-cancer agent.

Mechanism of Action

3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione acts as a competitive inhibitor of CDKs, specifically CDK2 and CDK9. CDK2 is involved in the G1 to S phase transition of the cell cycle, while CDK9 plays a role in transcriptional regulation. By inhibiting these enzymes, 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione prevents cancer cells from proliferating and promotes their apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione has been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione is its specificity for CDK2 and CDK9, which makes it a useful tool for studying the roles of these enzymes in cell cycle regulation and transcriptional control. However, one limitation is that 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione is not selective for cancer cells and may also inhibit the growth of normal cells.

Future Directions

There are several potential future directions for research on 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione. One area of interest is the development of more selective CDK inhibitors that target specific isoforms of CDKs. Another direction is the investigation of the combination of 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione with other anti-cancer agents to improve its efficacy and reduce toxicity. Finally, the use of 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione as a tool to study the mechanisms of CDK regulation and their roles in cancer development and progression is an important area of future research.

Synthesis Methods

3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione can be synthesized using a multi-step process involving the reaction of cyclohexylamine with 2,5-dioxopyrrolidin-1-yl chloroformate, followed by the addition of tetrahydrofuran and chloroacetyl chloride. The resulting compound is then treated with sodium hydroxide to yield 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione.

Scientific Research Applications

3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione has been extensively studied for its potential use in cancer therapy. In vitro studies have shown that 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione inhibits the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the anti-tumor activity of 3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione in mouse models of breast and lung cancer.

properties

IUPAC Name

3-chloro-1-cyclohexyl-4-(oxolan-2-ylmethylamino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c16-12-13(17-9-11-7-4-8-21-11)15(20)18(14(12)19)10-5-2-1-3-6-10/h10-11,17H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOGJHQCOGLVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=C(C2=O)Cl)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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